molecular formula C27H29ClN2O3 B058522 Hydroquinidine 4-chlorobenzoate CAS No. 113162-02-0

Hydroquinidine 4-chlorobenzoate

Cat. No. B058522
M. Wt: 465 g/mol
InChI Key: TXVNNFDXQZFMBQ-XHYUFEOFSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like Hydroquinidine 4-chlorobenzoate often involves multi-step organic reactions. Techniques such as condensation reactions, halogenation, and the use of catalysts are common. For instance, the synthesis of similar compounds has involved the use of Fenton's reagent for the oxidation of chlorobenzene derivatives, producing chlorophenols and chlorobenzoquinones under specific conditions (Sedlak & Andren, 1991). Such methodologies could be adapted for the synthesis of Hydroquinidine 4-chlorobenzoate, considering the reactive nature of its constituents.

Molecular Structure Analysis

The molecular structure of Hydroquinidine 4-chlorobenzoate, like that of its analogs, is expected to exhibit significant interactions that impact its stability and reactivity. Crystal structure analysis of related compounds reveals complex frameworks of hydrogen bonds and non-covalent interactions that stabilize the molecular structure (Morales-Toyo et al., 2020). These interactions are crucial for understanding the chemical behavior and potential applications of Hydroquinidine 4-chlorobenzoate.

Chemical Reactions and Properties

Hydroquinidine 4-chlorobenzoate participates in various chemical reactions characteristic of its functional groups. For instance, chlorobenzene derivatives undergo oxidation and hydrolysis, leading to the formation of hydroxylated products (Müller et al., 1984). Such reactions are influenced by factors like pH, temperature, and the presence of catalysts or reagents, which can alter the reaction pathways and yields.

Physical Properties Analysis

The physical properties of Hydroquinidine 4-chlorobenzoate, including melting point, solubility, and crystal structure, are influenced by its molecular arrangement. Research on similar compounds highlights the role of molecular geometry and intermolecular forces in determining these properties. For example, the study of crystal structures provides insight into the arrangement of molecules and the type of interactions that govern physical properties (Guégano et al., 2011).

Chemical Properties Analysis

The chemical properties of Hydroquinidine 4-chlorobenzoate, such as reactivity, stability, and degradation pathways, are closely tied to its molecular structure. The presence of functional groups like chloro and hydroxy influences its behavior in chemical reactions. Studies on degradation pathways of chlorobenzene derivatives reveal how environmental conditions and the presence of oxidizing agents can lead to the formation of various by-products (Sarr et al., 1995).

Scientific Research Applications

Scientific Field: Molecular Biology and Oncology

Methods of Application or Experimental Procedures: The anti-cancer activity of HQ was examined using various assays such as colony formation assay, wound healing assay, soft agar assay, and Annexin-V assay in colon, pancreatic, and hepatocellular carcinomas . The gene expression profile of cells treated with HQ was also studied .

Results or Outcomes: The findings revealed a remarkable anti-cancer activity of HQ by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation and stimulating cellular death . HQ significantly reduced the formed colonies and tumorigenicity for all cells. It displayed a significant anti-migrative effect on hepatocellular carcinoma cells and promoted apoptosis in pancreatic and liver cancer cells . The altered gene expression profile upon HQ treatment was in accordance with observed cellular effects .

Safety And Hazards

Hydroquinidine 4-chlorobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity upon single exposure (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Relevant Papers A paper titled “Hydroquinidine Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome” discusses the use of Hydroquinidine, a related compound, in preventing life-threatening arrhythmic events . This paper could provide insights into potential applications of Hydroquinidine 4-chlorobenzoate.

properties

IUPAC Name

[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVNNFDXQZFMBQ-XHYUFEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583559
Record name [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroquinidine 4-chlorobenzoate

CAS RN

113162-02-0
Record name [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinidine 4-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
RL Jenkins, N Dummer, X Li, SM Bawaked, P McMorn… - Catalysis letters, 2006 - Springer
… Our initial observations came from experiments using hydroquinidine 4-chlorobenzoate 1 and hydroquinine 4chlorobenzoate 2 as modifiers. It is known that the conformation of …
Number of citations: 9 link.springer.com
NF Dummer, R Jenkins, X Li, SM Bawaked, P McMorn… - Journal of …, 2006 - Elsevier
… Ethyl pyruvate was hydrogenated as a gas-phase reactant over 2.5% Pt/SiO 2 premodified with hydroquinidine 4-chlorobenzoate at two concentrations (0.85 and 8.5 mM g −1 cat ). The …
Number of citations: 16 www.sciencedirect.com
K Szori, K Balazsik, S Cserenyi, G Szollosi… - Applied Catalysis A …, 2009 - cheric.org
… as Pt-cinchonine (CN), Pt-quinine (QN), Pt-quinidine (QD), Pt-beta-isocinchonine (beta-ICN), Pt-cinchona-C9-methyl ethers, Pt-hydroquinine- and -hydroquinidine-4-chlorobenzoate. As …
Number of citations: 27 www.cheric.org
K Szőri, K Balázsik, S Cserényi, G Szőllősi… - Applied Catalysis A …, 2009 - Elsevier
… , such as Pt-cinchonine (CN), Pt-quinine (QN), Pt-quinidine (QD), Pt-β-isocinchonine (β-ICN), Pt-cinchona-C9-methyl ethers, Pt-hydroquinine- and -hydroquinidine-4-chlorobenzoate. As …
Number of citations: 12 www.sciencedirect.com
RL Jenkins - 2007 - search.proquest.com
… In the enantioselective hydrogenation of ethyl pyruvate over hydroquinidine-4chlorobenzoate modified Pt/yA^Ch the sense of enantioselectivity is a function of modifier concentration. At …
Number of citations: 4 search.proquest.com
SF Elkhaseh - 2008 - search.proquest.com
… By the selective blocking of Pt adsorption sites using bismuth adatoms it is shown that the modifiers hydroquinine 4-chlorobenzoate (CD-der) and hydroquinidine 4-chlorobenzoate (CN-…
Number of citations: 4 search.proquest.com
A Chiminazzo, L Sperni, A Scarso, G Strukul - 2017 - preprints.org
… hydroquinidine 4-chlorobenzoate … The drop in conversion observed with hydroquinidine 4-chlorobenzoate could also be the result of a higher steric hindrance in the catalyst. The …
Number of citations: 2 www.preprints.org
A Chiminazzo, L Sperni, A Scarso, G Strukul - Catalysts, 2017 - mdpi.com
… (S)-1-benzyl-3-pyrrolidnol, hydroquinidine 4-chlorobenzoate, quinine, sparteine). These were … The drop in conversion observed with hydroquinidine 4-chlorobenzoate could also be the …
Number of citations: 6 www.mdpi.com
S Bag, R Tulsan, A Sood, S Datta… - Current Computer-Aided …, 2013 - ingentaconnect.com
One of the most promising methods of unveiling the pharmacology of marketed drugs is to screen them against new biological targets. In an attempt to find inhibitors for …
Number of citations: 17 www.ingentaconnect.com
SH Shabbir, CJ Regan… - Proceedings of the …, 2009 - National Acad Sciences
… Two different commercially available cinchona alkaloids ligands, hydroquinidine 1,4-phthalazinediyl diether (DHQD) 2 PHAL and hydroquinidine 4-chlorobenzoate (DHAD)CLB, were …
Number of citations: 98 www.pnas.org

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